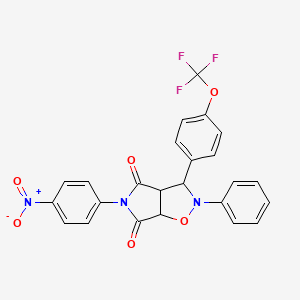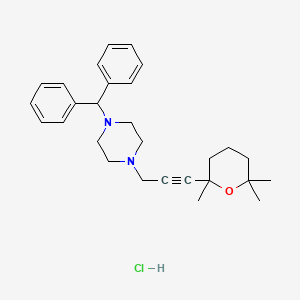
C28H37ClN2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C28H37ClN2O Maytansinol . It is a naturally occurring compound that belongs to the class of ansamycin antibiotics . Maytansinol is derived from the plant Maytenus ovatus and has been studied for its potential use in cancer treatment due to its cytotoxic properties .
准备方法
Synthetic Routes and Reaction Conditions: Maytansinol can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the ansa chain and the attachment of the aromatic ring. The key steps include:
Formation of the ansa chain: This involves the coupling of two fragments through a series of condensation reactions.
Attachment of the aromatic ring: This step involves the cyclization of the ansa chain with the aromatic ring to form the final structure.
Industrial Production Methods: Industrial production of Maytansinol involves the extraction of the compound from the plant Maytenus ovatus . The extraction process includes:
Harvesting: The plant material is harvested and dried.
Extraction: The dried plant material is extracted using organic solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Maytansinol.
化学反应分析
Types of Reactions: Maytansinol undergoes various chemical reactions, including:
Oxidation: Maytansinol can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in Maytansinol.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Maytansinol with modified functional groups, which can have different biological activities .
科学研究应用
Maytansinol has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Maytansinol is studied for its cytotoxic effects on cancer cells and its potential use in cancer therapy.
Medicine: It is being investigated for its potential use in the treatment of various types of cancer, including breast cancer and leukemia.
作用机制
Maytansinol exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for cell division. By binding to tubulin, Maytansinol disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of Maytansinol include the tubulin protein and the microtubule network within the cell .
相似化合物的比较
Maytansine: Another ansamycin antibiotic with similar cytotoxic properties.
Ansamitocin: A related compound with similar mechanisms of action.
Rifamycin: An ansamycin antibiotic with antibacterial properties.
Uniqueness: Maytansinol is unique due to its potent cytotoxic effects and its potential use in the development of antibody-drug conjugates for targeted cancer therapy. Its ability to inhibit tubulin polymerization makes it a valuable compound for cancer research and treatment .
属性
分子式 |
C28H37ClN2O |
|---|---|
分子量 |
453.1 g/mol |
IUPAC 名称 |
1-benzhydryl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine;hydrochloride |
InChI |
InChI=1S/C28H36N2O.ClH/c1-27(2)16-10-17-28(3,31-27)18-11-19-29-20-22-30(23-21-29)26(24-12-6-4-7-13-24)25-14-8-5-9-15-25;/h4-9,12-15,26H,10,16-17,19-23H2,1-3H3;1H |
InChI 键 |
CLMAECKFDPHURG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
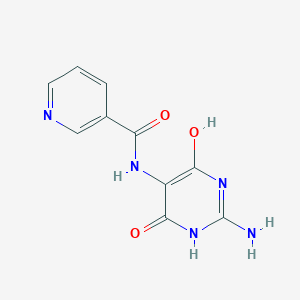
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
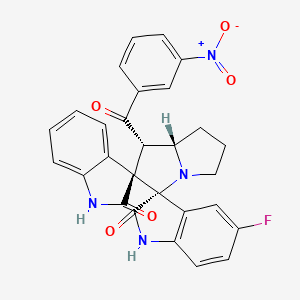
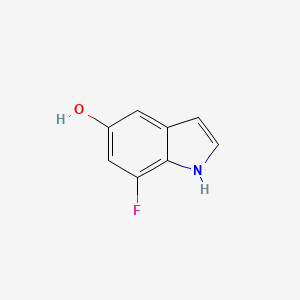
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)

